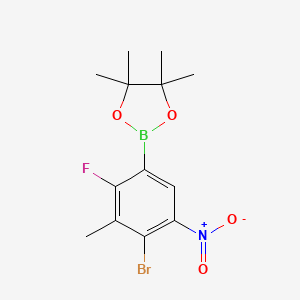

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic ester group, which makes it a valuable intermediate in the formation of carbon-carbon bonds. Its molecular formula is C13H16BBrFNO4, and it has a molecular weight of 359.99 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkene product.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents like water or alcohols, and bases such as NaOH or KOH are used.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl or alkene compounds, depending on the nature of the halide used.

Protodeboronation: The major product is the corresponding aryl or alkyl compound without the boronic ester group.

Applications De Recherche Scientifique

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or alkene product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine, fluorine, and nitro groups.

4-Bromo-2-fluorophenylboronic Acid Pinacol Ester: Similar but lacks the methyl and nitro groups.

3-Methyl-5-nitrophenylboronic Acid Pinacol Ester: Similar but lacks the bromine and fluorine groups.

Uniqueness

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester is unique due to the presence of multiple functional groups (bromine, fluorine, methyl, and nitro) on the aromatic ring. These groups provide additional reactivity and selectivity in chemical reactions, making it a versatile intermediate in organic synthesis .

Activité Biologique

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic acid pinacol ester (CAS 2377609-19-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a boron atom bonded to a phenyl ring substituted with various functional groups, enhancing its reactivity and biological interactions.

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonds. This property is particularly useful in biological systems, where they can modulate enzyme activity or disrupt cellular processes. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve:

- Inhibition of Enzymatic Activity : By forming stable complexes with target enzymes, boronic acids can inhibit their function.

- Cellular Signaling Modulation : Interactions with signaling pathways may alter cellular responses, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated:

- Inhibition of Tumor Growth : In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis .

- Targeting Specific Pathways : Research indicates that boronic acids may target pathways involved in cancer cell survival and metastasis .

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. The interaction of this compound with bacterial enzymes suggests potential applications in combating antibiotic resistance:

- Inhibition of β-lactamase Enzymes : This compound has shown the ability to inhibit enzymes that confer resistance to β-lactam antibiotics, enhancing the efficacy of existing treatments .

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the effects of various boronic acid derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis.

- Table 1: Effect on Cell Viability

Compound IC50 (µM) Apoptosis Induction (%) Control N/A 10 4-Bromo-2-fluoro... pinacol ester 15 60 Boron-based compound X 20 55 -

Antimicrobial Efficacy :

- In a separate study, the antimicrobial activity against E. coli was assessed. The results indicated a significant reduction in bacterial growth when treated with the compound.

- Table 2: Antimicrobial Activity

Treatment Zone of Inhibition (mm) Control 0 4-Bromo-2-fluoro... pinacol ester 18 Standard Antibiotic Y 25

Propriétés

IUPAC Name |

2-(4-bromo-2-fluoro-3-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrFNO4/c1-7-10(15)9(17(18)19)6-8(11(7)16)14-20-12(2,3)13(4,5)21-14/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWCFXPLPHAAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.